molecular formula C23H19N3O3S B2743060 N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 895007-89-3

N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2743060
CAS No.: 895007-89-3
M. Wt: 417.48
InChI Key: PFEXFQYKFPLRIR-UHFFFAOYSA-N
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Description

N-(6-Methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxine core linked to a carboxamide group. The carboxamide nitrogen is substituted with a 6-methylbenzothiazol-2-yl moiety and a (pyridin-3-yl)methyl group. Its molecular formula is C23H19N3O3S, with a molecular weight of approximately 417.07 g/mol (derived from structural analogs in ).

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c1-15-4-6-18-21(11-15)30-23(25-18)26(14-16-3-2-8-24-13-16)22(27)17-5-7-19-20(12-17)29-10-9-28-19/h2-8,11-13H,9-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFEXFQYKFPLRIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the synthesis, biological activities, and relevant case studies associated with this compound.

Synthesis

The synthesis of the compound involves several chemical reactions that typically include the formation of key intermediates. The process often starts with the preparation of 6-methyl-1,3-benzothiazole and pyridine derivatives, which are then coupled through various methods to yield the target compound. The detailed synthetic pathways can be found in patent literature and chemical databases .

Biological Activity

The biological activity of this compound is primarily assessed through in vitro and in vivo studies. Key areas of investigation include:

Anticancer Activity

Research indicates that compounds containing benzothiazole and benzodioxine moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Benzothiazole derivatives have been reported to possess antibacterial and antifungal properties. In particular, compounds with pyridine rings are known for their efficacy against a range of microbial pathogens .

Neuroprotective Effects

Given the involvement of benzothiazole in neurological disorders, preliminary studies suggest that this compound may have neuroprotective effects. Research on related compounds has shown promise in modulating neurotransmitter systems and providing protection against neurodegenerative processes .

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Zebrafish Embryo Toxicity Study : A study evaluated the toxicity of related benzamide derivatives on zebrafish embryos, indicating that certain modifications enhance biological activity while reducing toxicity levels .
  • In Vivo Antitumor Activity : Another study demonstrated that a structurally similar compound exhibited significant antitumor activity in mouse models, leading to reduced tumor size and improved survival rates compared to controls .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against various pathogens
NeuroprotectivePotential modulation of neurotransmitters

Table 2: Synthesis Pathway Overview

StepReaction TypeKey Intermediates
Step 1Nucleophilic substitution6-methyl-1,3-benzothiazole
Step 2CouplingPyridine derivatives
Final ProductFormation of target compoundN-(6-methyl...)-carboxamide

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C17H16N3O3SC_{17}H_{16}N_{3}O_{3}S with a molecular weight of approximately 356.39 g/mol. The structural characteristics include a benzothiazole moiety and a pyridine ring, which contribute to its biological activity.

Anticancer Properties

Research has indicated that compounds similar to N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide exhibit anticancer properties. For instance, studies have shown that benzothiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. A notable study demonstrated that certain derivatives displayed potent activity against various cancer cell lines, suggesting a potential for development as anticancer agents .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that benzothiazole derivatives can significantly reduce inflammation in animal models. In particular, compounds exhibiting structural similarities have shown efficacy in reducing carrageenan-induced paw edema in rats, highlighting their potential as anti-inflammatory drugs .

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against a range of pathogens. For example, derivatives have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Table 1: Summary of Biological Activities

Activity TypeStudy ReferenceObservations
Anticancer Induction of apoptosis in cancer cell lines
Anti-inflammatory Significant reduction in edema in animal models
Antimicrobial Effective against various bacterial strains

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. The proposed mechanism of action for its biological activities often involves interaction with specific molecular targets relevant to cancer or inflammation pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs vary in core heterocycles, substituents, and pharmacological profiles. Key comparisons are summarized below:

Table 1: Comparative Analysis of Structural Analogs

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound Dihydrobenzodioxine 6-methylbenzothiazole, pyridinylmethyl C23H19N3O3S 417.07 Potential modular binding due to benzothiazole and pyridine groups
N-(6-Methylbenzothiazol-2-yl)-4-oxo-1-phenylpyridazine-3-carboxamide Pyridazine 6-methylbenzothiazole, phenyl C21H16N4O2S 412.44 Pyridazine core; uncharacterized activity
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-(dimethylaminomethyl)phenyl]-2-methoxypyridin-3-amine Dihydrobenzodioxine 2-methoxypyridine, dimethylaminophenyl C23H25N3O3 391.46 Research use only; lacks sulfur atom
DCUK-OEt Unspecified Ethoxycarbonyl Undisclosed Undisclosed GABAA PAM; acts on αβδ/γ subunits without benzodiazepine-site interaction

Structural Variations and Implications

Core Heterocycles: The target compound’s dihydrobenzodioxine core (C8H8O2) contrasts with the pyridazine ring (C4H3N2) in ’s analog. Dihydrobenzodioxine’s oxygen-rich structure may enhance hydrogen bonding with targets, while pyridazine’s nitrogen content could alter electron distribution and binding kinetics.

Substituent Effects: The 6-methylbenzothiazole group in the target compound differs from the 6-methoxybenzothiazole in ’s analog. Methyl groups are less electron-withdrawing than methoxy, which may influence receptor affinity and metabolic stability.

Pharmacological and Functional Insights

  • While the target compound’s benzothiazole and pyridine groups suggest CNS activity, direct evidence of GABAA interaction is unavailable.
  • Selectivity Trends : Substituent bulkiness (e.g., methyl vs. methoxy) and heterocycle polarity may dictate subtype selectivity. For example, DCUK-OEt’s efficacy at δ-containing receptors highlights the role of subunit composition in analog design.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, and how can computational methods improve efficiency?

  • Methodology : Begin with retrosynthetic analysis to identify key fragments (benzothiazole, pyridinylmethyl, benzodioxine carboxamide). Use quantum chemical calculations (e.g., density functional theory, DFT) to predict reaction pathways and transition states. Integrate reaction path search algorithms (e.g., artificial force-induced reaction method) to narrow down optimal conditions, reducing trial-and-error experimentation . Validate computationally derived pathways via small-scale reactions using high-throughput screening.

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and purity?

  • Methodology : Employ a combination of nuclear magnetic resonance (NMR) for proton/carbon environments, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and infrared spectroscopy (IR) to identify functional groups (e.g., carboxamide C=O stretch). For purity assessment, use HPLC with UV/Vis or mass detection, ensuring baseline separation of impurities. Cross-reference experimental data with computational spectral simulations (e.g., NMR chemical shift prediction software) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology : Prioritize target-specific assays based on structural analogs (e.g., benzothiazole derivatives often target kinases or G-protein-coupled receptors). Use fluorescence polarization for binding affinity studies or enzyme-linked immunosorbent assays (ELISA) for inhibition potency. Include positive/negative controls and replicate experiments (n ≥ 3) to minimize variability. Validate findings with orthogonal assays (e.g., surface plasmon resonance for kinetic analysis) .

Advanced Research Questions

Q. How can statistical experimental design (DoE) optimize reaction yields and minimize byproduct formation?

  • Methodology : Apply factorial design to screen variables (e.g., temperature, catalyst loading, solvent polarity). Use response surface methodology (RSM) to model interactions between factors and identify optimal conditions. For example, a central composite design can balance exploration of nonlinear effects with minimal experimental runs. Analyze data using ANOVA to distinguish significant variables (p < 0.05) and refine reaction parameters iteratively .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodology : Cross-validate assay protocols (e.g., cell line authenticity, incubation time, compound solubility). Replicate experiments under standardized conditions, ensuring compound purity (>95% by HPLC). Perform meta-analysis of published data to identify confounding variables (e.g., assay type, buffer composition). Use cheminformatics tools to correlate structural features (e.g., substituent electronegativity) with activity trends .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina, Schrödinger Glide) to map binding poses within target active sites. Validate docking results with molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability over time (≥100 ns trajectories). Calculate binding free energies using methods like MM/GBSA. Cross-reference predictions with mutagenesis studies to confirm critical residues .

Q. What mechanistic insights can be gained from studying the compound’s degradation pathways under varying pH and temperature?

  • Methodology : Conduct forced degradation studies (acidic/basic hydrolysis, oxidative stress, photolysis) followed by LC-MS/MS to identify degradation products. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Compare experimental degradation profiles with computational predictions (e.g., DFT for bond dissociation energies) to elucidate dominant pathways .

Q. How does the pyridinylmethyl moiety influence the compound’s pharmacokinetic properties?

  • Methodology : Evaluate lipophilicity (logP) via shake-flask method or computational tools (e.g., XLogP3). Assess metabolic stability using liver microsomes (human/rodent) and LC-MS quantification of parent compound depletion. Compare with analogs lacking the pyridinylmethyl group to isolate its effect on permeability (e.g., Caco-2 cell assays) and cytochrome P450 interactions .

Methodological Frameworks

  • Data Contradiction Analysis : Implement a feedback loop where experimental results refine computational models (e.g., adjusting force fields in MD simulations based on observed binding affinities) .
  • Cross-Disciplinary Integration : Combine synthetic chemistry with cheminformatics (e.g., QSAR models) and bioinformatics (e.g., protein-ligand interaction databases) to accelerate discovery .

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